molecular formula C14H10FNO4S2 B12135810 4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-5-(methylsulfanyl)-1,3-oxazole

4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-5-(methylsulfanyl)-1,3-oxazole

Katalognummer: B12135810
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: FSRFBCKEXSDAJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-5-(methylsulfanyl)-1,3-oxazole is a synthetic organic compound that features a combination of fluorobenzene, furan, and oxazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-5-(methylsulfanyl)-1,3-oxazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan moiety: This step might involve coupling reactions such as Suzuki or Heck coupling.

    Attachment of the fluorobenzene sulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.

    Addition of the methylsulfanyl group: This step might involve thiolation reactions using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or furan moieties.

    Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.

    Substitution: The aromatic fluorine and other positions on the molecule might be susceptible to nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound might be used as a ligand or catalyst in various organic reactions.

    Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: It might be used in the design of probes for studying biological processes.

Medicine

    Therapeutics: Potential use in the treatment of diseases, depending on its biological activity.

    Diagnostics: It could be used in diagnostic assays or imaging techniques.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Use as a precursor or intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of 4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-5-(methylsulfanyl)-1,3-oxazole would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazole: Lacks the methylsulfanyl group.

    4-(4-Methylbenzenesulfonyl)-2-(furan-2-yl)-5-(methylsulfanyl)-1,3-oxazole: Has a methyl group instead of fluorine on the benzene ring.

    4-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)-5-(methylsulfanyl)-1,3-oxazole: Contains a thiophene ring instead of a furan ring.

Uniqueness

The unique combination of fluorobenzene, furan, and oxazole moieties, along with the presence of a methylsulfanyl group, might confer specific properties such as enhanced reactivity, selectivity, or biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C14H10FNO4S2

Molekulargewicht

339.4 g/mol

IUPAC-Name

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole

InChI

InChI=1S/C14H10FNO4S2/c1-21-14-13(16-12(20-14)11-3-2-8-19-11)22(17,18)10-6-4-9(15)5-7-10/h2-8H,1H3

InChI-Schlüssel

FSRFBCKEXSDAJP-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.